N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide
CAS No.:
Cat. No.: VC15355577
Molecular Formula: C22H17ClN4O5S
Molecular Weight: 484.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN4O5S |
|---|---|
| Molecular Weight | 484.9 g/mol |
| IUPAC Name | N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C22H17ClN4O5S/c1-30-15-5-8-17-18(11-15)26-21(24-14-4-9-19-20(10-14)32-12-31-19)22(25-17)27-33(28,29)16-6-2-13(23)3-7-16/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
| Standard InChI Key | PLYUAEWNJVGQMM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoxaline scaffold substituted at the 3-position with a 1,3-benzodioxol-5-ylamino group and at the 6-position with a methoxy group. The sulfonamide functionality at the 2-position introduces a 4-chlorophenyl group, contributing to its polarity and potential protein-binding capabilities. The 1,3-benzodioxole ring (a methylenedioxy bridge) enhances metabolic stability by shielding adjacent hydroxyl groups from enzymatic oxidation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.9 g/mol |
| IUPAC Name | N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide |
| CAS Number | Not publicly disclosed |
| Solubility | Likely low aqueous solubility due to aromatic and hydrophobic groups |
The chlorobenzenesulfonamide moiety enhances interactions with kinase ATP-binding pockets through hydrogen bonding and hydrophobic effects .
Synthesis and Stability
Synthetic Pathways
Synthesis involves multi-step organic reactions, typically starting with the functionalization of the quinoxaline core. A representative route includes:
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Quinoxaline Nitration: Introduction of an amino group at the 3-position via nitration and subsequent reduction.
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Sulfonamide Coupling: Reaction of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.
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Methoxy and Benzodioxole Incorporation: Mitsunobu or Ullmann-type couplings to install the methoxy and 1,3-benzodioxol-5-ylamino groups.
Key factors influencing yield (typically 40–60%) include:
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Temperature Control: Reactions often proceed at 0–5°C to minimize side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling reactions.
Stability Profile
The compound is sensitive to light and moisture, requiring storage under inert atmospheres (argon or nitrogen) at −20°C. Degradation pathways include:
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Hydrolysis: Cleavage of the sulfonamide bond under acidic or basic conditions.
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Oxidation: The quinoxaline core may oxidize in the presence of peroxides.
Biological Activity and Mechanism
Kinase Inhibition
As a putative kinase inhibitor, the compound likely targets ATP-binding pockets of tyrosine kinases, such as Src family kinases (SFKs), which are implicated in tumor proliferation and metastasis . Molecular modeling suggests:
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The 4-chlorobenzenesulfonamide group forms hydrogen bonds with the kinase hinge region.
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The methoxy group occupies a hydrophobic pocket, enhancing binding affinity .
Table 2: Hypothetical Kinase Selectivity Profile
| Kinase | Predicted IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| Src | 10–50 | 1.0 |
| ABL1 | >1000 | >100 |
| EGFR | 500–1000 | 50–100 |
Note: Experimental validation required .
Anticancer Efficacy
In vitro studies on analogous compounds demonstrate:
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Apoptosis Induction: Activation of caspase-3/7 in breast cancer cell lines (MCF-7, MDA-MB-231).
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Anti-Angiogenic Effects: Inhibition of VEGF secretion in endothelial cells at 1–10 μM concentrations .
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, quinoxaline-H)
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δ 7.85 (d, J = 8.4 Hz, 2H, chlorophenyl-H)
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δ 6.90 (s, 1H, benzodioxole-H)
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δ 3.95 (s, 3H, OCH₃).
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Mass Spectrometry
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High-Resolution MS (ESI+): m/z 485.0521 [M+H]⁺ (calculated for : 485.0518).
X-ray Crystallography
While crystal structure data remain unpublished, analogous quinoxaline derivatives exhibit planar configurations conducive to intercalation with DNA or protein targets.
Challenges and Future Directions
Pharmacokinetic Optimization
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Bioavailability: Structural modifications to improve solubility (e.g., PEGylation).
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Metabolic Stability: Reducing CYP3A4-mediated oxidation via fluorination.
Preclinical Development
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